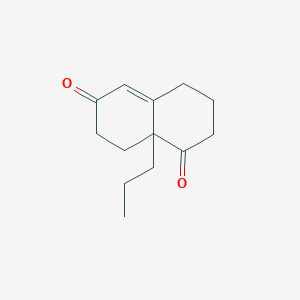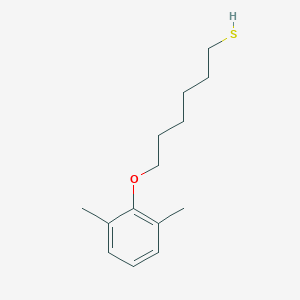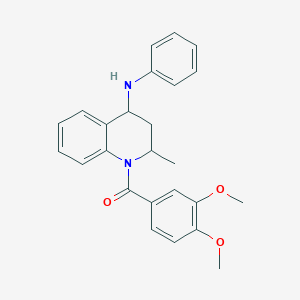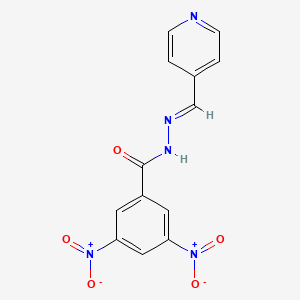
8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
Descripción general
Descripción
8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is not fully understood. However, it has been suggested that this compound may act by inducing apoptosis (programmed cell death) in cancer cells by inhibiting the activity of key enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione can induce significant changes in the biochemical and physiological processes of cells. For instance, this compound has been reported to alter the expression of several genes involved in cancer cell survival and proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial/viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for designing new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research involving 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Some potential areas of focus include:
- Investigating the structure-activity relationship of this compound and its derivatives to identify more potent and selective anti-cancer agents.
- Exploring the potential applications of this compound in the treatment of other diseases, such as bacterial and viral infections.
- Developing new synthetic methods to improve the yield and scalability of the current synthesis route.
- Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and optimize its therapeutic potential.
In conclusion, 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is a promising chemical compound with significant potential applications in various fields of scientific research. Its high potency and selectivity against cancer cells make it an ideal candidate for designing new anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
The potential applications of 8a-propyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been reported to possess anti-inflammatory, anti-bacterial, and anti-viral properties.
Propiedades
IUPAC Name |
8a-propyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-7-13-8-6-11(14)9-10(13)4-3-5-12(13)15/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUKEQBLEYMNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CCC(=O)C=C1CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8a-propyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)
![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)


![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B3837834.png)


![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)

![N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837863.png)
![3-(3-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837865.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
![3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)